2,2,2-Trifluoro-N-((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide
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Overview
Description
2,2,2-Trifluoro-N-((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide is a fluorinated organic compound that features a trifluoroacetamide group attached to a hexose derivative. This compound is notable for its unique chemical structure, which combines the properties of fluorinated compounds with those of carbohydrate derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide typically involves the reaction of a hexose derivative with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the trifluoroacetamide group. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically optimized for cost-effectiveness and efficiency, with considerations for scalability and environmental impact. Advanced techniques such as continuous flow synthesis may be employed to enhance production rates and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the hexose moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group in the acetamide can be reduced to form amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl groups can yield hexonic acids, while reduction of the carbonyl group can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the trifluoromethyl group .
Scientific Research Applications
2,2,2-Trifluoro-N-((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds and carbohydrate derivatives.
Biology: The compound’s unique structure makes it useful in studying enzyme-substrate interactions and metabolic pathways involving hexose derivatives.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes that recognize carbohydrate substrates. The trifluoroacetamide group can enhance binding affinity and specificity by forming strong interactions with active site residues. The compound may also inhibit enzyme activity by mimicking the transition state of the substrate, thereby blocking the catalytic process .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-N-phenylacetamide: Similar in having a trifluoroacetamide group but differs in the aromatic substituent.
N-(2,3,4,5,6-Pentahydroxyhexyl)acetamide: Similar in having a hexose derivative but lacks the trifluoromethyl group.
2,2,2-Trifluoro-N-(2-hydroxyethyl)acetamide: Similar in having both a trifluoroacetamide group and a hydroxyl group but differs in the overall structure.
Uniqueness
2,2,2-Trifluoro-N-((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide is unique due to its combination of a trifluoroacetamide group with a hexose derivative. This dual functionality allows it to participate in a wide range of chemical reactions and interact with biological targets in ways that other similar compounds cannot. Its unique structure also makes it a valuable tool in various scientific research applications.
Properties
IUPAC Name |
2,2,2-trifluoro-N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO6/c9-8(10,11)7(18)12-3(1-13)5(16)6(17)4(15)2-14/h1,3-6,14-17H,2H2,(H,12,18)/t3-,4+,5+,6+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJZHZABXNACMO-SLPGGIOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)NC(=O)C(F)(F)F)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)NC(=O)C(F)(F)F)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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